N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-25-16-9-14(28-2)10-19(29-3)15(16)11-17(25)22(27)23-7-6-21(26)24-13-4-5-18-20(8-13)31-12-30-18/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
JLBKTWHTVFKLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several steps, including the formation of intermediate compounds. One common synthetic route involves the following steps :
Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the 1,3-benzodioxole intermediate using 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Coupling with Indole Derivative: The benzodioxole intermediate is then coupled with an indole derivative using PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions for 24 hours.
Final Coupling and Purification: The final step involves coupling the resulting compound with 4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide using Pd2(dba)3, BINAP, and Cs2CO3 in toluene under reflux conditions for 24 hours, followed by purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indole moieties.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or DMF, and catalysts such as PdCl2 or BINAP.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- **3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone
- **N-(1,3-benzodioxol-5-yl)-3-{[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]sulfanyl}propanamide
Uniqueness
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target tubulin and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development.
Biological Activity
N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C22H23N3O6
- Molecular Weight : 425.4 g/mol
- CAS Number : 1010929-40-4
The compound features an indole moiety linked to a benzodioxole group, which is significant for its biological interactions and therapeutic potential.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, related benzodioxole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
In vitro studies suggest that this compound may possess anticancer properties. Research on structurally similar indole derivatives has demonstrated antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for these activities are critical for evaluating efficacy .
The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets. In silico studies have indicated potential binding with proteins involved in bacterial resistance mechanisms, which could provide insights into its antibacterial efficacy .
Synthesis
The synthesis of this compound involves several steps of organic synthesis. Optimization of reaction conditions is essential for achieving high yields and purity. The general synthetic route includes:
- Formation of the indole core .
- Introduction of the benzodioxole moiety .
- Final carboxamide formation through coupling reactions .
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Indole derivatives |
| 2 | Alkylation | Benzodioxole derivatives |
| 3 | Coupling | Carboxylic acid derivatives |
Study on Antibacterial Activity
A study explored the antibacterial effects of related compounds against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds .
Study on Anticancer Effects
In another study focusing on indole derivatives, significant antiproliferative activity was observed against HeLa and A549 cell lines with IC50 values indicating effective inhibition at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
